![molecular formula C16H17N3O2S2 B5746050 N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide (abbreviated as IBTP) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IBTP has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is not fully understood. However, it has been proposed that N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide inhibits the activity of certain enzymes involved in cell growth and inflammation. N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. In addition, N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines. N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has several advantages for lab experiments. N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is a synthetic compound that can be easily synthesized in large quantities. N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been shown to have low toxicity, making it a suitable candidate for further research. However, N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has some limitations for lab experiments. N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
For research on N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide include the development of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide derivatives with improved solubility and potency, further research on the mechanism of action of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, and exploring the potential therapeutic applications of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide in the treatment of cancer, inflammation, and infectious diseases.
Méthodes De Synthèse
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is synthesized through a multi-step process involving the reaction of 4-aminobenzoyl isobutyric acid with thionyl chloride to form 4-(isobutyrylamino)benzoyl chloride. This intermediate is then reacted with 4-mercaptophenylamine to form N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases. N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been shown to have antibacterial and antifungal activity.
Propriétés
IUPAC Name |
N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-10(2)14(20)17-11-5-7-12(8-6-11)18-16(22)19-15(21)13-4-3-9-23-13/h3-10H,1-2H3,(H,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZFJSQCNCZPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

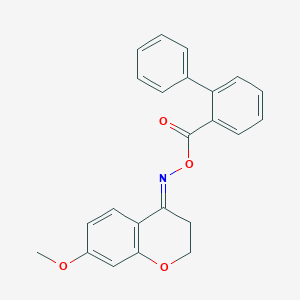
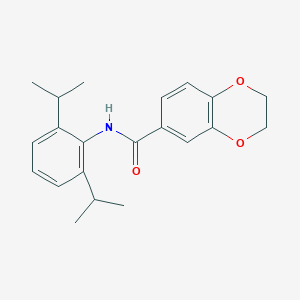


![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)
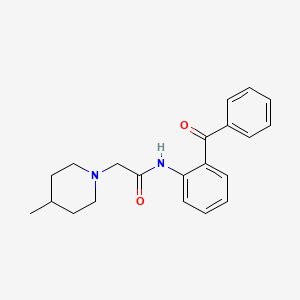
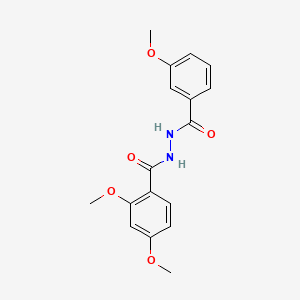
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
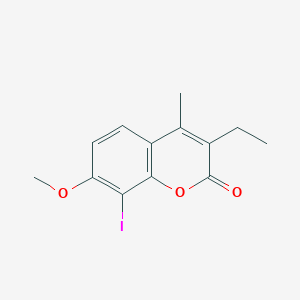
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)
![1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746064.png)
![{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5746077.png)